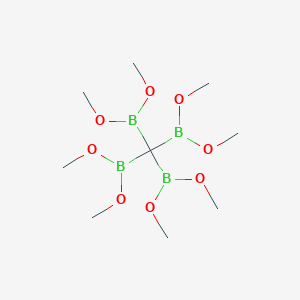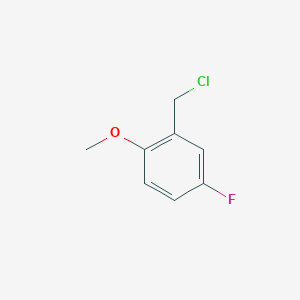
2-(Chloromethyl)-4-fluoro-1-methoxybenzene
概要
説明
2-(Chloromethyl)-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methoxy group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-1-methoxybenzene.
Chloromethylation: The key step involves the introduction of the chloromethyl group. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the reactivity and minimize side reactions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-fluoro-1-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 4-fluoro-1-methoxybenzaldehyde or 4-fluoro-1-methoxybenzoic acid.
Reduction: Formation of 2-methyl-4-fluoro-1-methoxybenzene.
科学的研究の応用
2-(Chloromethyl)-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity. Derivatives of this compound are studied for their antimicrobial and anticancer properties.
Medicine: Utilized in the development of new therapeutic agents. Its derivatives are explored for their efficacy in treating various diseases.
Industry: Employed in the manufacture of specialty chemicals and materials. It is used in the production of polymers and resins with specific properties.
作用機序
The mechanism by which 2-(Chloromethyl)-4-fluoro-1-methoxybenzene exerts its effects depends on the specific application:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, facilitating the attack by nucleophiles.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.
Biological Activity: The compound or its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-4-fluorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-(Chloromethyl)-1-methoxybenzene: Lacks the fluorine atom, affecting its chemical properties and biological activity.
4-Fluoro-1-methoxybenzene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
Uniqueness
2-(Chloromethyl)-4-fluoro-1-methoxybenzene is unique due to the presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSHPRQKUKARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307214 | |
| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19415-40-8 | |
| Record name | 19415-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-4-fluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

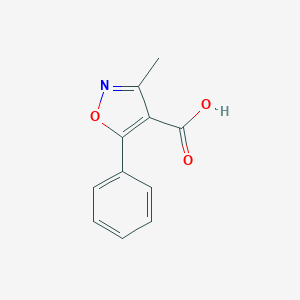
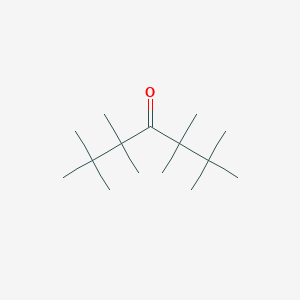
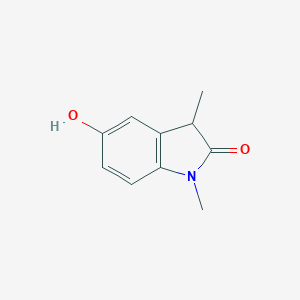
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)

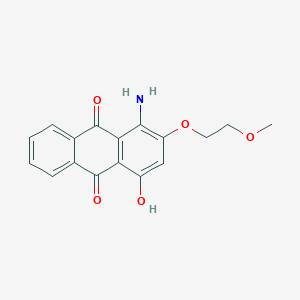

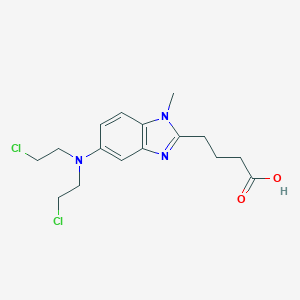
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)

